An In-depth Technical Guide to N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)
An In-depth Technical Guide to N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique trifunctional structure, featuring a terminal azide (B81097) group and two t-butyl ester protected carboxylic acid moieties, offers a versatile platform for the synthesis of complex biomolecules and targeted therapeutics. The azide group allows for precise covalent modification via "click chemistry," while the cleavable t-butyl esters provide latent carboxylic acid functionalities for further conjugation or to modify the physicochemical properties of the final construct. This guide provides a comprehensive overview of the structure, properties, and applications of this valuable chemical tool.
Chemical Structure and Properties
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a three-arm PEG reagent. The molecule consists of a central nitrogen atom to which an azido-terminated PEG4 arm and two t-butyl ester-terminated PEG4 arms are attached.
Table 1: Physicochemical Properties of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)
| Property | Value | Source |
| Chemical Formula | C40H78N4O16 | [1] |
| Molecular Weight | 871.1 g/mol | [1] |
| CAS Number | 2093152-79-3 | [1] |
| Appearance | Varies (typically an oil or solid) | [2] |
| Purity | >95% (typically >98%) | [1][3] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage | -20°C, desiccated | [1] |
Note: Specific quantitative data such as solubility in mg/mL, and detailed stability reports are not widely published but are often available from the supplier upon request. Similarly, 1H NMR and mass spectrometry data confirming the structure and purity are typically provided with the purchase of the compound.
Key Applications and Experimental Protocols
The primary utility of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) stems from its reactive azide handle and the protected carboxylic acid functionalities. These features make it an ideal linker for constructing PROTACs and other complex bioconjugates.
PROTAC Synthesis
This linker is particularly well-suited for PROTAC synthesis, where it can connect a target protein-binding ligand (warhead) to an E3 ligase-binding ligand. The azide group can be reacted with an alkyne-functionalized warhead or E3 ligase ligand, and the t-butyl esters can be hydrolyzed to reveal carboxylic acids for conjugation to the other binding moiety.
Representative Experimental Protocol: PROTAC Synthesis using CuAAC
This protocol is a representative example and may require optimization for specific substrates.
1. Materials:
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N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)
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Alkyne-functionalized protein of interest (POI) ligand
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Amine-functionalized E3 ligase ligand
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Copper(II) sulfate (B86663) (CuSO4)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Sodium ascorbate (B8700270)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous solvents (e.g., DMF, DMSO)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
2. Procedure:
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Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Dissolve N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a suitable solvent (e.g., DMF/water mixture).
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In a separate vial, prepare the copper catalyst solution by mixing CuSO4 (0.1 eq) and THPTA (0.5 eq) in water.
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Add the catalyst solution to the reaction mixture.
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Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 eq) in water.
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Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
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Upon completion, purify the product by reverse-phase HPLC.
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-
Step 2: Hydrolysis of t-Butyl Esters
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Dissolve the purified product from Step 1 in a solution of TFA in DCM (e.g., 50% v/v).
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Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
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Remove the solvent and TFA under reduced pressure.
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Step 3: Amide Coupling
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Dissolve the deprotected linker-POI ligand conjugate from Step 2 (1.0 eq) and the amine-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.
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Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
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Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
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Upon completion, purify the final PROTAC by reverse-phase HPLC.
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Bioconjugation via Click Chemistry
The azide functionality allows for highly specific and efficient conjugation to molecules containing a terminal alkyne or a strained cyclooctyne.
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for biological applications where copper toxicity is a concern.
1. Materials:
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N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)
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DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne)-functionalized biomolecule (e.g., protein, antibody)
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Reaction buffer (e.g., PBS, pH 7.4)
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Anhydrous DMSO
2. Procedure:
- Prepare a stock solution of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in anhydrous DMSO (e.g., 10 mM).
- Dissolve the DBCO or BCN-functionalized biomolecule in the reaction buffer.
- Add the stock solution of the azide-linker to the biomolecule solution. A molar excess of the linker (e.g., 5-20 fold) is typically used.
- Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
- Monitor the reaction progress by a suitable method (e.g., SDS-PAGE, mass spectrometry).
- Purify the conjugate using size-exclusion chromatography to remove excess linker.
Deprotection of t-Butyl Esters
The t-butyl ester groups can be cleaved under mild acidic conditions to yield the corresponding carboxylic acids.
Experimental Protocol: Hydrolysis of t-Butyl Esters
1. Materials:
-
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) or its conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
2. Procedure:
- Dissolve the t-butyl ester-containing compound in DCM.
- Add an equal volume of TFA to the solution.
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the reaction by LC-MS until the starting material is consumed.
- Remove the DCM and TFA under reduced pressure to yield the deprotected product.
Visualizations
The following diagrams illustrate the key experimental workflows and the general structure of a PROTAC synthesized using N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for t-Butyl Ester Deprotection.
Caption: General Structure of a PROTAC using the linker.
Conclusion
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a highly versatile and valuable tool for researchers in drug discovery and chemical biology. Its trifunctional nature allows for the sequential or orthogonal introduction of different molecular entities, making it an excellent choice for the construction of complex molecules like PROTACs. The well-defined PEG chains enhance solubility and can improve the pharmacokinetic properties of the final conjugate. The straightforward and high-yielding click chemistry reactions, coupled with the reliable deprotection of the t-butyl esters, provide a robust synthetic route to novel therapeutics and research tools. As the field of targeted protein degradation continues to expand, the demand for sophisticated and versatile linkers like N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is expected to grow.
